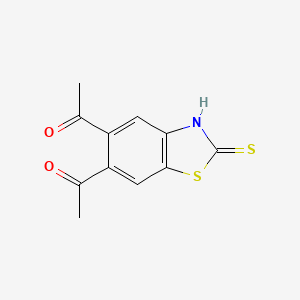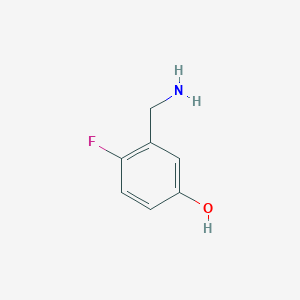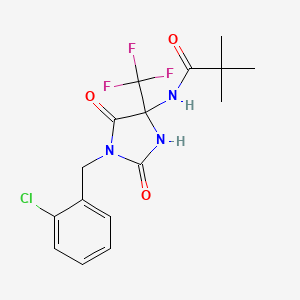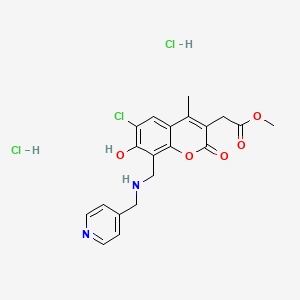
1,1'-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) is a chemical compound with a complex structure that includes a benzothiazole ring system
Preparation Methods
The synthesis of 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzothiazole derivatives with ethanone compounds under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) include other benzothiazole derivatives and sulfur-containing heterocycles. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) lies in its specific functional groups and the resulting properties.
Properties
CAS No. |
920980-64-9 |
|---|---|
Molecular Formula |
C11H9NO2S2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
1-(6-acetyl-2-sulfanylidene-3H-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C11H9NO2S2/c1-5(13)7-3-9-10(16-11(15)12-9)4-8(7)6(2)14/h3-4H,1-2H3,(H,12,15) |
InChI Key |
DXBBVXYIIOSKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1C(=O)C)SC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)

![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)



![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)

![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)

